
N-(1-fenil-2-(2H-1,2,3-triazol-2-il)etil)isonicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and versatility in various chemical reactions .
Aplicaciones Científicas De Investigación
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties
Mecanismo De Acción
Target of Action
Compounds containing a 1,2,4-triazole ring, such as this one, are known to bind to a variety of enzymes and receptors in biological systems .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities and can affect a variety of biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins .
Cellular Effects
The effects of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it affects gene expression by binding to specific transcription factors or DNA sequences, thereby regulating the transcription of target genes . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in cancer treatment .
Molecular Mechanism
The molecular mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, it can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, it can activate certain receptors by mimicking the natural ligand, leading to downstream signaling events . These binding interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions, which stabilize the compound within the binding site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide have been observed to change over time. This compound exhibits good stability under various conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, such as albumin, which facilitates its distribution throughout the body . These transport and distribution mechanisms influence the localization and accumulation of the compound in specific tissues and organs .
Subcellular Localization
The subcellular localization of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors . These subcellular localization mechanisms are essential for the compound’s ability to exert its effects on cellular processes .
Métodos De Preparación
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide typically involves “Click” chemistry, a popular method for constructing 1,2,3-triazoles. One common synthetic route starts with the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. This is followed by the coupling of the triazole with isonicotinic acid or its derivatives under suitable conditions .
Análisis De Reacciones Químicas
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution
Comparación Con Compuestos Similares
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide can be compared with other triazole derivatives such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and often exhibit different biological activities.
Benzotriazoles: Known for their use in corrosion inhibition and as UV stabilizers.
Imidazoles: Another class of nitrogen-containing heterocycles with broad applications in medicine and industry. The uniqueness of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide lies in its specific structure, which combines the triazole ring with an isonicotinamide moiety, offering a distinct set of chemical and biological properties
Propiedades
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-6-8-17-9-7-14)20-15(12-21-18-10-11-19-21)13-4-2-1-3-5-13/h1-11,15H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGFFWIZRLOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
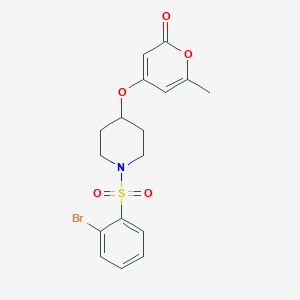
![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)
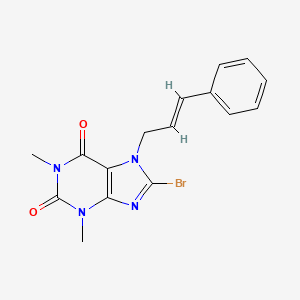
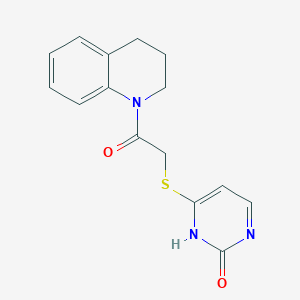
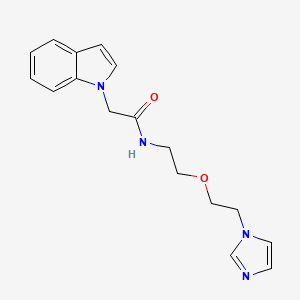
![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522806.png)
![ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)propanoate](/img/structure/B2522807.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2522808.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2522809.png)
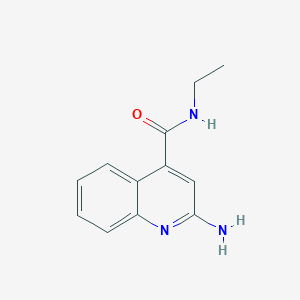
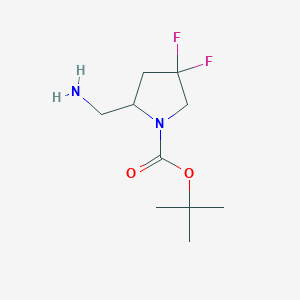

![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)

